1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene
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Overview
Description
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluorinated butenyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with a fluorinated butenyl precursor. One common method involves the use of a Grignard reagent, where 2-methoxybenzene is reacted with a fluorinated butenyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction between 2-methoxybenzene and the fluorinated butenyl precursor. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzaldehyde or 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzoic acid.
Reduction: Formation of 1-(3-Fluorobutyl)-2-methoxybenzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism by which 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene exerts its effects depends on its interaction with molecular targets. The fluorinated butenyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position on the benzene ring.
1-(3-Fluorobut-1-en-2-yl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
1-(3-Fluorobut-1-en-2-yl)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the fluorinated butenyl group also imparts distinct properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene, also known as a fluorinated methoxybenzene derivative, has garnered attention in recent years due to its potential biological activities. The unique structural features, including the methoxy group and the fluorinated butenyl moiety, suggest that this compound may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
The compound's chemical structure can be summarized as follows:
Property | Value |
---|---|
CAS No. | 637041-23-7 |
Molecular Formula | C₁₁H₁₃FO |
Molecular Weight | 180.22 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C(=C)C1=CC=CC=C1OC)F |
Synthesis Methods
The synthesis of this compound typically involves reactions between 2-methoxybenzene and a fluorinated butenyl precursor. Common methods include:
- Grignard Reactions: Involves reacting 2-methoxybenzene with a fluorinated butenyl magnesium bromide under anhydrous conditions.
- Catalytic Coupling: Industrial production may utilize palladium or nickel catalysts to enhance yield and efficiency during the coupling reaction between the reactants.
The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets. The fluorinated butenyl group enhances lipophilicity, facilitating cellular penetration. Once inside cells, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the methoxy group and fluorinated moiety can enhance the compound's efficacy against bacterial strains. A study reported that related compounds demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Antiviral Activity
Preliminary investigations have suggested that this compound may possess antiviral properties. Its structural analogs have shown effectiveness against various viral pathogens, which could be attributed to their ability to interfere with viral replication processes.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Antimicrobial Efficacy: A series of methoxy-substituted benzenes were tested against Staphylococcus aureus and Escherichia coli, revealing that certain structural modifications significantly increased antimicrobial activity .
- Antiviral Research: Investigations into related fluorinated compounds indicated that they effectively inhibited viral replication in vitro, suggesting that this compound may follow similar mechanisms .
- Enzyme Inhibition Studies: Compounds structurally similar to this compound have been shown to inhibit specific amine oxidase enzymes, which play roles in various metabolic pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene | Methoxy group at para position | Moderate antimicrobial activity |
1-(3-Fluorobut-1-en-2-yl)-2-chlorobenzene | Chlorine substituent instead of methoxy | Limited biological studies |
1-(3-Fluorobut-1-en-2-hydroxybenzene | Hydroxyl group instead of methoxy | Enhanced antioxidant properties |
Properties
CAS No. |
637041-23-7 |
---|---|
Molecular Formula |
C11H13FO |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(3-fluorobut-1-en-2-yl)-2-methoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-8(9(2)12)10-6-4-5-7-11(10)13-3/h4-7,9H,1H2,2-3H3 |
InChI Key |
AUHZMHAHJUVXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C1=CC=CC=C1OC)F |
Origin of Product |
United States |
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